10-Carboxy-13-deoxydaunorubicin is a derivative of daunorubicin, classified within the anthracycline family of antibiotics. This compound is characterized by a carboxy group at position 10 and is notable for its potential applications in cancer treatment due to its cytotoxic properties. The compound is derived from the fermentation products of specific Streptomyces strains, which are known for their ability to produce various bioactive compounds.
10-Carboxy-13-deoxydaunorubicin is primarily sourced from the fermentation of Streptomyces species, particularly Streptomyces coeruleorubidus. This organism has been genetically manipulated to enhance the production of various anthracycline derivatives, including 10-carboxy-13-deoxydaunorubicin. The classification of this compound falls under the broader category of anthracyclines, which are known for their use as chemotherapeutic agents due to their ability to intercalate DNA and inhibit topoisomerase II.
The synthesis of 10-carboxy-13-deoxydaunorubicin involves several enzymatic steps. Key enzymes such as RdmB from Streptomyces purpurascens are responsible for catalyzing the decarboxylative hydroxylation reactions that convert precursor compounds into this anthracycline derivative. The process typically includes:
The molecular formula of 10-carboxy-13-deoxydaunorubicin is C₂₁H₂₃N₃O₁₃, with a molecular weight of approximately 465.42 g/mol. The structure features a tetracyclic ring system typical of anthracyclines, with distinct functional groups including:
The structural integrity and stereochemistry are critical for its biological activity, influencing its interaction with DNA and cellular targets.
10-Carboxy-13-deoxydaunorubicin undergoes several chemical transformations:
These reactions are essential for modifying the compound's efficacy and stability.
The mechanism of action of 10-carboxy-13-deoxydaunorubicin primarily involves:
Studies have shown that these mechanisms result in significant cytotoxic effects against various cancer cell lines .
The physical properties of 10-carboxy-13-deoxydaunorubicin include:
Chemical properties include its stability under acidic conditions but susceptibility to hydrolysis in alkaline environments, which can affect its therapeutic efficacy .
10-Carboxy-13-deoxydaunorubicin has several important applications in scientific research:
The biosynthesis of anthracyclines in Streptomyces peucetius is governed by a highly conserved gene cluster spanning ~30 kb, encoding polyketide synthases (PKSs), tailoring enzymes, regulators, and resistance mechanisms. Core genes include dpsA-G (encoding type II PKS components), dnrX (regulator), dnrH (ketoreductase), dnrU (ketoreductase), and doxA (cytochrome P450 hydroxylase) [1] [5]. The PKS assembly line initiates biosynthesis by condensing one propionyl-CoA starter unit with nine malonyl-CoA extender units to form the polyketide backbone, yielding the first stable intermediate, aklavinone. Subsequent modifications involve hydroxylation, methylation, glycosylation, and reduction steps orchestrated by enzymes encoded within the cluster [6]. Comparative analysis with Streptomyces galilaeus (aclarubicin producer) reveals conserved modules for aglycone formation but divergent glycosylation and tailoring genes, explaining structural differences in final products [4] [6].
Table 1: Core Genes in the Daunorubicin Biosynthetic Gene Cluster
Gene | Function | Impact on Pathway |
---|---|---|
dpsA-G | Type II polyketide synthase | Backbone assembly to form aklavinone |
dnrU | C-13 ketoreductase | Converts daunorubicin to 13-dihydrodaunorubicin |
doxA | Cytochrome P450 hydroxylase | Catalyzes C-14 hydroxylation for doxorubicin formation |
dnrV | Flavin-dependent oxidoreductase | Supports DoxA activity in hydroxylation |
dnrS | Glycosyltransferase | Attaches L-daunosamine to ε-rhodomycinone |
DnrK (a methyltransferase) catalyzes the O-methylation at C-4 of the anthracycline aglycone, a critical step stabilizing the quinone moiety. Inactivation of dnrK in S. peucetius results in accumulation of unmethylated intermediates like baumycin-like compounds, which exhibit reduced cytotoxicity due to altered DNA-intercalation properties [5] [9]. RdmB (a hydroxylase) mediates C-10 hydroxylation during late-stage tailoring. This enzyme requires α-ketoglutarate and molecular oxygen as co-substrates, converting 10-decarboxy-13-deoxydaunorubicin to 10-carboxy-13-deoxydaunorubicin [6] [9]. Metabolite profiling of rdmB knockout strains shows accumulation of C-10 deoxy analogs, confirming its role in carboxyl group introduction. This reaction is a prerequisite for subsequent glycosylation or decarboxylation steps in divergent anthracycline pathways [6] [10].
10-Carboxy-13-deoxydaunorubicin (molecular formula C~26~H~25~NO~10~) is a pivotal branch-point intermediate in anthracycline biosynthesis. It is formed via RdmB-mediated hydroxylation of the C-10 methyl group, followed by oxidation to a carboxylic acid [6] [9]. In S. peucetius, this compound serves two key roles:
Table 2: Key Intermediates in Anthracycline Biosynthesis
Compound | Enzymatic Modifications | Downstream Products |
---|---|---|
ε-Rhodomycinone | Glycosylation (DnrS), methylation (DnrK) | 10-Decarboxy-13-deoxydaunorubicin |
10-Carboxy-13-deoxydaunorubicin | Decarboxylation, ketoreduction (DnrU) | Daunorubicin/doxorubicin |
10-Carboxy-13-deoxy-N,N-dimethyldaunorubicin | N,N-dimethylation (AknX2), glycosylation | Dimethylated anthracyclines |
LC-MS studies of engineered S. peucetius strains reveal that 10-carboxy-13-deoxydaunorubicin accumulates when dnrU or doxA is disrupted, confirming its position upstream of daunorubicin formation [1] [6]. Its intrinsic chemical reactivity (e.g., susceptibility to decarboxylation) makes it a "shunt point" for pathway redirection toward novel analogs [6] [10].
CRISPR/Cas9 has enabled precise dissection of anthracycline biosynthesis in Streptomyces. Key applications include:
These approaches demonstrate that 10-carboxy-13-deoxydaunorubicin is a versatile node for pathway engineering. Challenges remain in optimizing flux through this intermediate due to substrate specificity bottlenecks (e.g., DoxA's low activity toward dimethylated analogs) [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1